

Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Bromo-5-methoxyphenyl)acetonitrile
Cat. No.:	B1330944

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(2-Bromo-5-methoxyphenyl)acetonitrile** (CAS No: 27387-23-1). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative with significant potential as a building block in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in research and development settings. This document presents a compilation of available ¹H NMR, ¹³C NMR, IR, and MS data, alongside the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(2-Bromo-5-methoxyphenyl)acetonitrile**.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in searched resources	-	-	-

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in searched resources	-

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Interpretation
Vapor Phase IR Spectrum available on SpectraBase	Specific peak data not publicly available

Key expected absorptions based on the structure include:

- $\sim 2250 \text{ cm}^{-1}$ (C≡N stretch)
- $\sim 3000\text{-}3100 \text{ cm}^{-1}$ (Aromatic C-H stretch)
- $\sim 2850\text{-}2950 \text{ cm}^{-1}$ (Aliphatic C-H stretch)
- $\sim 1500\text{-}1600 \text{ cm}^{-1}$ (Aromatic C=C stretch)
- $\sim 1250 \text{ cm}^{-1}$ (Aryl-O stretch for methoxy group)
- $\sim 550\text{-}750 \text{ cm}^{-1}$ (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation	Relative Abundance
GC-MS data available on SpectraBase	Specific fragmentation pattern not publicly available	-

The predicted monoisotopic mass of the molecular ion $[M]^+$ is 224.97893 Da. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z and $m/z+2$ is expected for the molecular ion and bromine-containing fragments.

Experimental Protocols

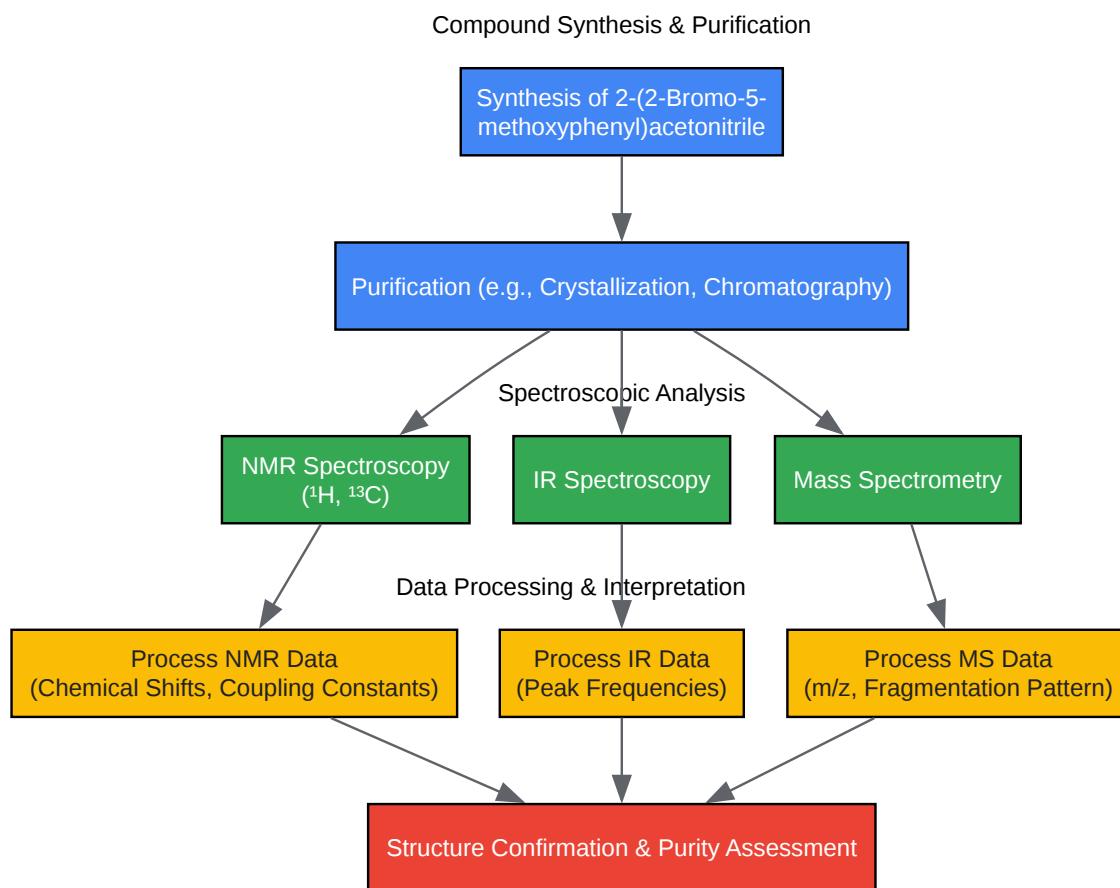
Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found within the supporting information of scientific publications. While specific protocols for **2-(2-Bromo-5-methoxyphenyl)acetonitrile** are not readily available in the public domain, the following are general methodologies typically employed for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For 1H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, a common method is to prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common

ionization method that generates a molecular ion and a characteristic fragmentation pattern, which aids in structure elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(2-Bromo-5-methoxyphenyl)acetonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, while referencing established databases, highlights the need for publicly accessible, detailed spectral information for key chemical compounds. The provided methodologies and workflow serve as a standard reference for the analysis of **2-(2-Bromo-5-methoxyphenyl)acetonitrile** and similar molecules. Researchers are encouraged to consult the referenced spectral databases for further details.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330944#spectroscopic-data-for-2-(2-bromo-5-methoxyphenyl)acetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com